

# A Comparative Analysis of AZD4831 and AZD5904: Two Investigational Myeloperoxidase Inhibitors

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This guide provides a detailed comparative analysis of two investigational myeloperoxidase (MPO) inhibitors, AZD4831 and AZD5904. Both small molecules, developed by AstraZeneca, are designed to irreversibly inhibit MPO, a key enzyme implicated in various inflammatory and cardiovascular diseases. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their pharmacological profiles, therapeutic potential, and key differences.

## Introduction to Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils and monocytes.<sup>[1]</sup> Upon activation of these immune cells, MPO is released and catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species.<sup>[2][3]</sup> While essential for host defense, excessive MPO activity can lead to oxidative stress, tissue damage, and inflammation, contributing to the pathophysiology of diseases such as heart failure, atherosclerosis, and chronic kidney disease.<sup>[2][4]</sup> MPO inhibitors aim to mitigate this pathological activity.<sup>[3]</sup>

## Mechanism of Action: Irreversible Inhibition

Both AZD4831 and AZD5904 are mechanism-based irreversible inhibitors of MPO.[1][5] This means they are initially oxidized by the MPO enzyme, which then leads to the formation of a covalent bond with the enzyme's active site, permanently inactivating it.[1][6] This irreversible action provides sustained target engagement.

## Quantitative Data Comparison

The following tables summarize the available quantitative data for AZD4831 and AZD5904, compiled from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	AZD4831	AZD5904
MPO IC50	1.5 nM[4][7][8]	140 nM[9][10]
Selectivity over TPO	>450-fold[4][7][8]	10-19 fold over LPO and TPO[9]
Inhibition of PMA-stimulated HOCl in human neutrophils	Not specified	>90% inhibition at 1 µM[9]

Table 2: Pharmacokinetic Properties

Parameter	AZD4831	AZD5904
Route of Administration	Oral[6]	Oral[9]
Elimination Half-life	~60 hours[6]	Not specified
Plasma Protein Binding	Not specified	44%[9]
Metabolism/Clearance	Not specified	Primarily renal clearance[9]
Blood-Brain Barrier Penetration	Limited[4][7][8]	Low[9]

Table 3: Clinical Development and Key Findings

Aspect	AZD4831	AZD5904
Primary Therapeutic Area of Investigation	Heart Failure with Preserved Ejection Fraction (HFpEF)[1]	Open for proposals in various therapeutic areas (excluding neuroscience and CVRM)[9]
Highest Phase of Development	Phase 2b/3 (ENDEAVOR trial) [4][5]	Phase 1[5][9]
Key Clinical Findings	Phase IIa SATELLITE trial showed a 69% reduction in MPO activity in HFpEF patients.[2] The drug was generally well-tolerated.[2]	Administered to 181 healthy volunteers in five Phase 1 studies. No overtly drug-related adverse events were identified.[9]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols based on the available literature.

### MPO Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce MPO activity by 50% (IC50).

Materials:

- Purified human MPO
- Hydrogen peroxide (H2O2)
- Amplex Red reagent
- Assay buffer (e.g., phosphate buffer)
- Test compounds (AZD4831 or AZD5904)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a microplate, add the purified MPO enzyme to each well.
- Add the different concentrations of the test compounds to the respective wells.
- Incubate the enzyme and inhibitor for a specified period to allow for binding.
- Initiate the enzymatic reaction by adding a solution containing H<sub>2</sub>O<sub>2</sub> and Amplex Red.
- Measure the rate of H<sub>2</sub>O<sub>2</sub> consumption by monitoring the fluorescence of the reaction product at the appropriate wavelength.
- Calculate the percentage of MPO inhibition for each compound concentration relative to a control with no inhibitor.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## In Vivo MPO Activity Assessment in a Rat Model (Zymosan-activated peritonitis)

This protocol assesses the in vivo efficacy of an MPO inhibitor.

#### Materials:

- Sprague-Dawley rats
- Zymosan A
- Test compound (e.g., AZD5904)
- Anesthesia
- Peritoneal lavage buffer

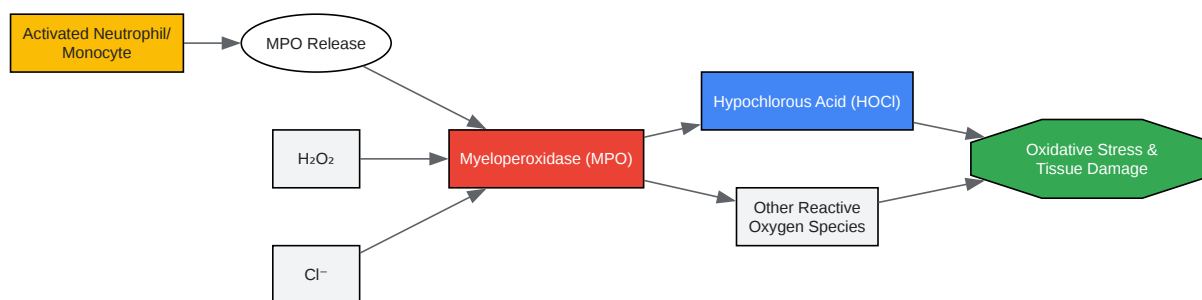
- Assay for glutathione sulfonamide (a biomarker of MPO activity)

Procedure:

- Administer the test compound to the rats via the desired route (e.g., oral gavage).
- After a specified time, induce peritonitis by intraperitoneal injection of Zymosan A.
- At a predetermined time point after zymosan injection, anesthetize the animals and collect peritoneal fluid via lavage.
- Process the peritoneal lavage fluid to measure the concentration of glutathione sulfonamide.
- Compare the levels of the MPO-specific biomarker in treated versus untreated animals to determine the in vivo inhibition of MPO activity.[9]

## Visualizing Pathways and Workflows

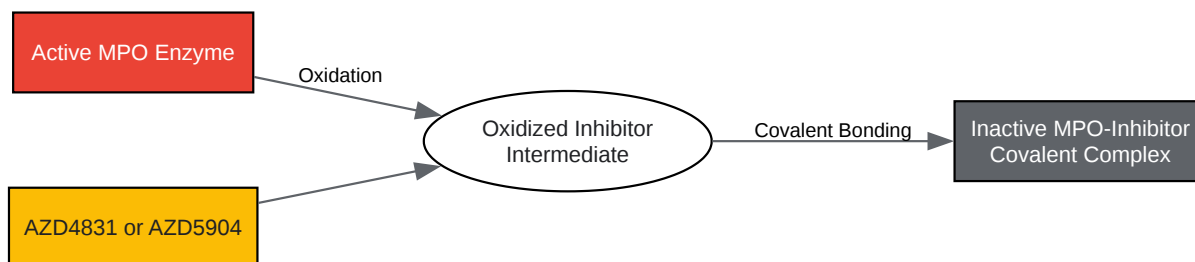
### Signaling Pathway of MPO-Mediated Oxidative Stress



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Caption: MPO released from activated neutrophils utilizes H<sub>2</sub>O<sub>2</sub> and Cl<sup>-</sup> to produce HOCl.

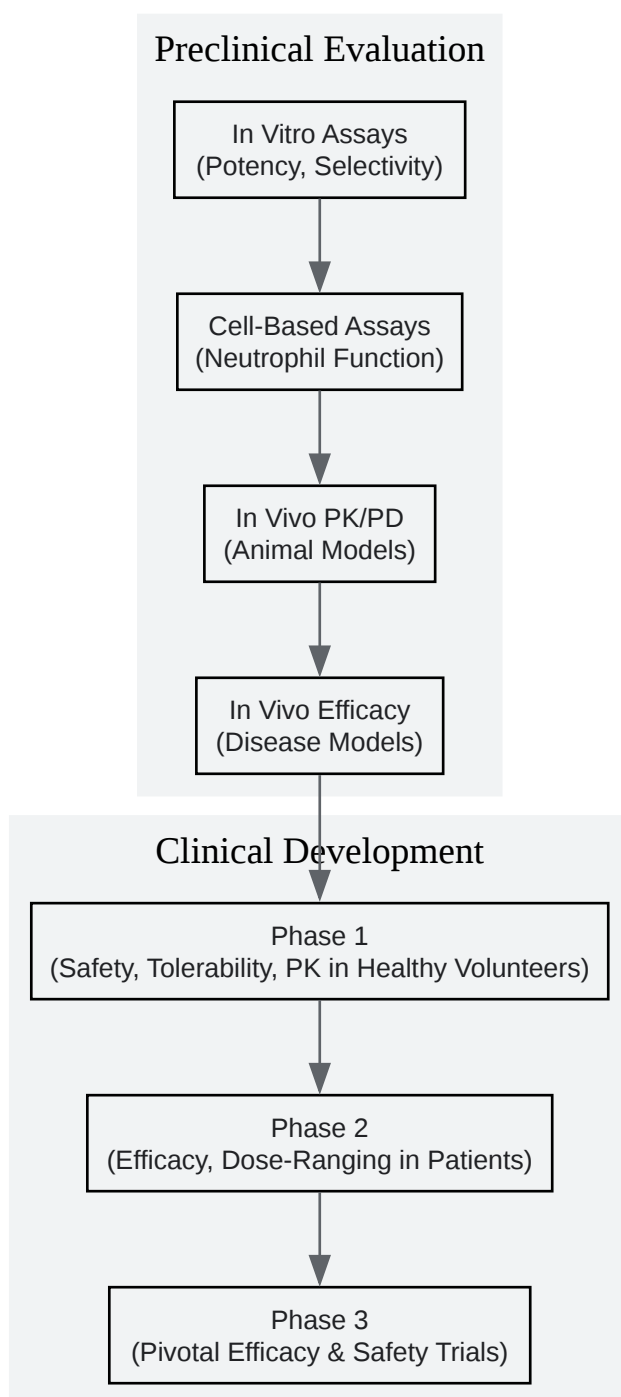
### Mechanism of Irreversible MPO Inhibition



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Caption: Mechanism-based inhibitors are oxidized by MPO, leading to covalent inactivation.

## Experimental Workflow for MPO Inhibitor Evaluation



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Caption: A general workflow for the development of MPO inhibitors.

## Comparative Discussion

AZD4831 and AZD5904 share the same fundamental mechanism of action as irreversible MPO inhibitors. However, the available data highlight significant differences in their potency, selectivity, and clinical development paths.

**Potency and Selectivity:** AZD4831 demonstrates substantially higher in vitro potency against MPO, with an IC<sub>50</sub> in the low nanomolar range, compared to the mid-nanomolar potency of AZD5904.[4][7][8][9][10] Furthermore, AZD4831 exhibits a much greater selectivity for MPO over the related thyroid peroxidase (TPO), a critical attribute for minimizing potential off-target effects on thyroid function.[4][7][8][9]

**Clinical Development:** AZD4831 has progressed further in clinical trials, with an ongoing Phase 2b/3 study in patients with HFpEF.[4][5][11] The earlier Phase IIa SATELLITE trial provided proof of target engagement in this patient population.[2] In contrast, AZD5904 has completed Phase 1 studies in healthy volunteers and is available through AstraZeneca's Open Innovation platform for further research in various disease areas.[5][9] This suggests that while AZD5904 established a safety profile, AZD4831 was prioritized for further development, likely due to its superior potency and selectivity profile.

**Therapeutic Implications:** The focus of AZD4831 on HFpEF aligns with the growing body of evidence implicating MPO-driven inflammation and oxidative stress in the pathophysiology of this condition.[2][4] The broader availability of AZD5904 for research could facilitate the exploration of MPO inhibition in a wider range of inflammatory and fibrotic diseases.

## Conclusion

Both AZD4831 and AZD5904 are valuable research tools and potential therapeutic agents targeting MPO. AZD4831 has emerged as a highly potent and selective MPO inhibitor with a clear clinical development trajectory in cardiovascular disease. AZD5904, while less potent, represents a well-characterized MPO inhibitor that can be utilized to investigate the role of MPO in other disease contexts. The comparative data presented in this guide offer a foundation for researchers to understand the nuances of these two important molecules and to inform future drug development efforts in the field of MPO inhibition.

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